Tetradecahydrophenanthrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91521. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

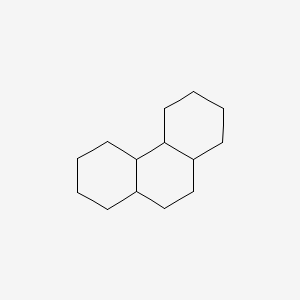

2D Structure

3D Structure

Properties

CAS No. |

2108-89-6 |

|---|---|

Molecular Formula |

C14H24 |

Molecular Weight |

192.34 g/mol |

IUPAC Name |

1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene |

InChI |

InChI=1S/C14H24/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h11-14H,1-10H2 |

InChI Key |

GNMCGMFNBARSIY-UHFFFAOYSA-N |

SMILES |

C1CCC2C(C1)CCC3C2CCCC3 |

Canonical SMILES |

C1CCC2C(C1)CCC3C2CCCC3 |

Other CAS No. |

5743-97-5 29966-04-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of Tetradecahydrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecahydrophenanthrene, also known as perhydrophenanthrene, is a fully saturated polycyclic aliphatic hydrocarbon with the chemical formula C₁₄H₂₄. This molecule is derived from the catalytic hydrogenation of phenanthrene (B1679779), an aromatic hydrocarbon. The perhydrophenanthrene core structure is a key component in a variety of biologically active molecules, including steroids and other natural products. Its rigid, three-dimensional structure makes it an attractive scaffold in medicinal chemistry and drug design. This guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its physicochemical characteristics, spectral data, and relevant experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that due to the existence of multiple stereoisomers, some of these properties may vary depending on the specific isomer.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₂₄ | [1][2] |

| Molecular Weight | 192.34 g/mol | [1][3] |

| CAS Number | 5743-97-5 | [1][3] |

| Melting Point | -3 °C | [4] |

| Boiling Point | 273.7 °C at 760 mmHg | [4] |

| Density | 0.914 g/cm³ | [4] |

| Refractive Index | 1.5011 | [4] |

| Flash Point | 105.1 °C | [4] |

| Vapor Pressure | 0.00945 mmHg at 25°C | [4] |

| LogP | 4.393 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 0 | [4] |

| Rotatable Bond Count | 0 | [4] |

Stereoisomerism

The structure of this compound allows for a number of stereoisomers due to the presence of multiple chiral centers. The fusion of the three cyclohexane (B81311) rings can occur in various cis and trans configurations, leading to different spatial arrangements of the molecule. Several stereoisomers have been identified and studied, including cis,syn,cis-perhydrophenanthrene and trans,syn,trans-perhydrophenanthrene. The specific stereochemistry can significantly influence the molecule's physical properties and biological activity.

Experimental Protocols

Synthesis via Catalytic Hydrogenation of Phenanthrene

The most common method for the synthesis of this compound is the catalytic hydrogenation of phenanthrene. This process involves the addition of hydrogen across the double bonds of the aromatic rings in the presence of a metal catalyst.

Reaction:

C₁₄H₁₀ + 7H₂ → C₁₄H₂₄

Catalysts:

A variety of catalysts can be employed for this reaction, with nickel-based and platinum-group metal catalysts being the most common. Examples include:

-

Nickel-based catalysts: Ni/NiAlOx has been shown to be effective for the complete saturation of phenanthrene.

-

Platinum-group metal catalysts: Pt/C, Pd/C, and Rh/C are also highly effective, often under milder conditions than nickel catalysts.

General Procedure:

-

A high-pressure autoclave reactor is charged with phenanthrene and a suitable solvent (e.g., decalin, hexane).

-

The chosen catalyst is added to the mixture.

-

The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas.

-

The reaction mixture is heated to the desired temperature and stirred vigorously to ensure efficient mixing and mass transfer.

-

Reaction parameters such as temperature, pressure, and reaction time are optimized depending on the catalyst used. Typical conditions can range from 100-200°C and 50-100 atm of hydrogen pressure.

-

Upon completion, the reactor is cooled, and the pressure is carefully released.

-

The catalyst is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

Below is a conceptual workflow for the synthesis of this compound.

Figure 1: Conceptual workflow for the synthesis of this compound.

Purification

Purification of the synthesized this compound is crucial to remove any unreacted starting material, partially hydrogenated intermediates, and catalyst residues. A combination of the following techniques is typically employed:

-

Fractional Distillation: Due to the relatively high boiling point of this compound, vacuum fractional distillation is the preferred method for separating it from lower-boiling impurities and any remaining solvent. The efficiency of the separation will depend on the boiling points of the components in the mixture.

-

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) can be effective for separating the different stereoisomers of this compound, as well as for removing polar impurities.

-

Recrystallization: If the product is a solid at room temperature or can be solidified at low temperatures, recrystallization from a suitable solvent can be a highly effective purification method.

Spectral Properties

The characterization of this compound relies heavily on various spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | The proton NMR spectrum is expected to show a complex series of overlapping multiplets in the aliphatic region (typically 1-2 ppm). The specific chemical shifts and coupling constants are highly dependent on the stereochemistry of the molecule. |

| ¹³C NMR | The carbon NMR spectrum will display signals in the aliphatic region (typically 20-50 ppm). The number of unique signals will depend on the symmetry of the specific stereoisomer. For example, a highly symmetrical isomer will show fewer signals than an asymmetrical one. |

| Infrared (IR) Spectroscopy | The IR spectrum is characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. The absence of signals in the aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (1500-1600 cm⁻¹) regions confirms the complete saturation of the aromatic rings. |

| Mass Spectrometry (MS) | The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 192. The fragmentation pattern will involve the loss of alkyl fragments (e.g., CH₃, C₂H₅) and cleavage of the fused ring system. |

Biological Relevance and Drug Development

While this compound itself is not known to have significant biological activity, its rigid, three-dimensional scaffold is a key structural motif in many biologically active compounds.

Scaffold for Drug Design

The perhydrophenanthrene core is a privileged scaffold in medicinal chemistry. Its conformational rigidity allows for the precise spatial orientation of functional groups, which is crucial for specific interactions with biological targets. This scaffold is found in a wide range of therapeutic agents, including steroids, which have diverse physiological effects.

Potential in Neurodegenerative Diseases

Recent research has explored derivatives of perhydrophenanthrene as potential therapeutic agents for neurodegenerative diseases. For example, dihydrofuran-fused perhydrophenanthrenes have been shown to exhibit potent dendritic and axonal regeneration activities, suggesting a potential role in the treatment of Alzheimer's disease.[1] This activity points towards the modulation of neurotrophic signaling pathways that promote neuronal survival and growth.

Below is a simplified diagram illustrating the potential role of perhydrophenanthrene derivatives in promoting neuronal regeneration.

Figure 2: Potential mechanism of perhydrophenanthrene derivatives in promoting neuronal regeneration.

Conclusion

This compound is a fundamental saturated polycyclic hydrocarbon with a rich stereochemistry. While its direct biological applications are limited, its rigid framework serves as a vital scaffold in the design and synthesis of new therapeutic agents. The information provided in this guide on its physicochemical properties, synthesis, and spectral characterization offers a solid foundation for researchers and drug development professionals working with this important chemical entity. Further exploration of its derivatives holds promise for the discovery of novel drugs, particularly in the area of neurodegenerative diseases.

References

- 1. Synthesis of dihydrofuran-fused perhydrophenanthrenes having a phenolic hydroxyl group as a novel anti-Alzheimer's disease agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. trans-Syn-cis-perhydrophenanthrene | C14H24 | CID 12795909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenanthrene, tetradecahydro- | C14H24 | CID 21971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Synthesis of Perhydrophenanthrene Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

The perhydrophenanthrene scaffold is a crucial structural motif present in a wide array of natural products, including steroids and terpenoids, exhibiting significant biological activities. The stereocontrolled synthesis of its various stereoisomers is a key challenge in synthetic organic chemistry and is of paramount importance for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic pathways to access perhydrophenanthrene stereoisomers, with a focus on catalytic hydrogenation and Diels-Alder reactions.

Catalytic Hydrogenation of Phenanthrene (B1679779)

Catalytic hydrogenation of phenanthrene is a direct approach to obtain perhydrophenanthrene. The stereochemical outcome of this reaction is highly dependent on the catalyst, reaction conditions, and the hydrogenation pathway. The process typically involves the sequential saturation of the aromatic rings, leading to various partially hydrogenated intermediates before complete saturation to perhydrophenanthrene.

The hydrogenation of phenanthrene to perhydrophenanthrene is a consecutive reaction process. Intermediates such as 9,10-dihydrophenanthrene, 1,2,3,4-tetrahydrophenanthrene, and various octahydrophenanthrene isomers are formed along the reaction pathway. The saturation of the final aromatic ring, particularly in octahydrophenanthrene, is often the rate-determining step due to steric hindrance and competitive adsorption onto the catalyst surface.[1][2]

A variety of catalysts have been employed for the complete hydrogenation of phenanthrene. These include both precious and non-precious metal catalysts.

-

Precious Metal Catalysts: Platinum (Pt) and Palladium (Pd) based catalysts are highly active for the hydrogenation of polycyclic aromatic hydrocarbons. For instance, a 0.5% Pt/Ni/NiAlOx catalyst achieved a phenanthrene conversion of 96% with a 67% selectivity for perhydrophenanthrene.[3] Direct hydrogenation of phenanthrene with Pt in acetic acid can yield a mixture of cis-syn-cis and other isomers.[4]

-

Non-Precious Metal Catalysts: Nickel-based catalysts are more commonly used due to their lower cost. Ni/NiAlOx catalysts have shown excellent performance, with a Ni/NiAlOx-650 catalyst displaying 98% initial selectivity to perhydrophenanthrene at 300°C and 5 MPa of H2.[1] Raney Ni at high pressure and temperature has been reported to produce a mixture of all possible perhydrophenanthrene isomers.[4]

| Catalyst | Temperature (°C) | Pressure (MPa) | Phenanthrene Conversion (%) | Perhydrophenanthrene Selectivity (%) | Reference |

| 0.5% Pt/Ni/NiAlOx | - | - | 96 | 67 | [3] |

| Ni/NiAl spinel (Pd:B=100:0.003:1) | 300 | 5.0 | 99.5 | 99.2 | [3] |

| Ni/NiAlOx-650 | 300 | 5.0 | - | 98 (initial) | [1] |

| Sulfided CoMo/Al2O3 | 350 | 6.9 (H2 partial) | - | - | [3] |

| NiMo/Al2O3 | 345 | 7.1 (H2 partial) | - | - | [3] |

Table 1: Quantitative Data for Phenanthrene Hydrogenation.

The following is a representative experimental protocol for the hydrogenation of phenanthrene in a fixed-bed reactor, based on procedures described in the literature.[1][2]

-

Catalyst Preparation: A series of Ni/NiAlOx catalysts are synthesized, for instance, by a co-precipitation method followed by calcination at a specific temperature (e.g., 650°C).

-

Catalyst Reduction: The catalyst is placed in a fixed-bed reactor and reduced in situ. This is typically done by heating to around 520°C at a controlled rate (e.g., 3°C/min) under a flow of hydrogen (e.g., 50 mL/min) and holding for several hours (e.g., 5 hours).

-

Hydrogenation Reaction:

-

After reduction, the reactor is cooled to the desired reaction temperature (e.g., 280-300°C) under a continuous hydrogen flow.

-

A solution of phenanthrene in a suitable solvent (e.g., 1.0 wt% in decalin) is fed into the reactor at a specific rate (e.g., 6 mL/h).

-

The reaction is carried out under high pressure (e.g., 5.0 MPa of H2) with a continuous flow of hydrogen (e.g., 60 mL/min).

-

-

Product Analysis: The reaction products are collected and analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) to determine the conversion of phenanthrene and the selectivity for perhydrophenanthrene and other products.

Diels-Alder Reaction Strategies

The Diels-Alder reaction is a powerful tool for the stereocontrolled construction of the perhydrophenanthrene ring system. This [4+2] cycloaddition reaction allows for the formation of the six-membered rings with predictable stereochemistry, which is crucial for the synthesis of specific stereoisomers. Both intermolecular and intramolecular variants of the Diels-Alder reaction have been successfully applied.

The IMDA reaction is particularly effective for establishing the relative stereochemistry of the newly formed rings. A key advantage is the ability to control the stereochemistry at the ring junctions. For instance, the synthesis of (±)-fichtelite, a natural product with a perhydrophenanthrene core, was achieved via an intramolecular Diels-Alder reaction of a triene precursor, which upon heating, transformed into a tricyclic ketone intermediate.[5]

References

- 1. Frontiers | Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene [frontiersin.org]

- 2. Synthesis of Ni/NiAlOx Catalysts for Hydrogenation Saturation of Phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to the Stereochemistry and Configuration of Tetradecahydrophenanthrene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and configuration of tetradecahydrophenanthrene isomers, also known as perhydrophenanthrenes. This saturated tricyclic hydrocarbon system presents a fascinating case study in stereoisomerism and conformational analysis, with implications for the design and synthesis of novel therapeutic agents and materials.

Introduction to this compound Stereoisomers

This compound (C₁₄H₂₄) is a fully saturated derivative of phenanthrene (B1679779). The hydrogenation of the aromatic rings introduces multiple stereocenters, leading to a variety of stereoisomers. The core structure consists of three fused cyclohexane (B81311) rings, and the spatial arrangement of these rings relative to one another defines the overall shape and properties of each isomer.

The nomenclature of these isomers typically describes the relative stereochemistry at the ring junctions. Common isomers include trans-anti-trans, trans-syn-trans, cis-anti-trans, cis-syn-trans, cis-syn-cis, and cis-anti-cis configurations. These different arrangements result in distinct conformational preferences and thermodynamic stabilities. Understanding these relationships is crucial for predicting the behavior of molecules containing this scaffold in biological and chemical systems.

Conformational Analysis and Relative Stabilities

The relative stability of the this compound isomers is primarily determined by the strain energy arising from gauche-butane interactions and 1,3-diaxial interactions within the fused cyclohexane rings. Computational studies, particularly those employing molecular mechanics force fields like MM2, have been instrumental in elucidating the energetic landscape of these isomers.

One of the most stable isomers is the trans-anti-trans configuration, which allows all three cyclohexane rings to adopt a stable chair conformation with minimal steric strain. In contrast, isomers with syn relationships or cis ring fusions often force one or more rings into higher-energy twist-boat or boat conformations, leading to increased strain energy. For instance, the trans-syn-trans isomer is significantly less stable than the trans-anti-trans isomer due to unfavorable steric interactions.

Table 1: Calculated Relative Energies of this compound Isomers

| Isomer Configuration | Relative Energy (kcal/mol) |

| trans-anti-trans | 0.00 |

| trans-syn-trans | 5.70 |

| cis-anti-trans | 2.30 |

| cis-syn-trans | 4.50 |

| cis-syn-cis | 5.30 |

| cis-anti-cis | 2.90 |

Note: These values are based on molecular mechanics calculations and represent the relative strain energies. The actual energy differences may vary depending on the computational method and experimental conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the various stereoisomers of this compound. The chemical shifts and, more importantly, the proton-proton coupling constants (³JHH) are highly sensitive to the dihedral angles between adjacent protons, which are dictated by the conformation of the ring system.

In general, large coupling constants (typically 8-12 Hz) are observed for axial-axial protons with a dihedral angle of approximately 180°, while smaller coupling constants (typically 2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions with dihedral angles of approximately 60°. By analyzing the complex splitting patterns in the ¹H NMR spectrum, the relative stereochemistry of the protons at the ring junctions can be deduced, allowing for the assignment of the isomer's configuration.

Table 2: Representative ¹H NMR Coupling Constants for Different Proton Interactions

| Proton Interaction | Dihedral Angle (approx.) | Typical ³JHH (Hz) |

| Axial-Axial | 180° | 8 - 12 |

| Axial-Equatorial | 60° | 2 - 5 |

| Equatorial-Equatorial | 60° | 2 - 5 |

Note: These are general ranges for cyclohexane systems and the exact values for this compound isomers may vary.

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of specific this compound isomers is a challenging task that often involves stereocontrolled reactions. A common approach is the catalytic hydrogenation of phenanthrene or its partially hydrogenated derivatives. The choice of catalyst, solvent, and reaction conditions can influence the stereochemical outcome of the reduction.

General Protocol for Catalytic Hydrogenation of Phenanthrene:

-

Catalyst Preparation: A suitable catalyst, such as rhodium on alumina (B75360) or platinum oxide, is suspended in a solvent like ethanol (B145695) or acetic acid in a high-pressure autoclave.

-

Reaction Setup: Phenanthrene is added to the autoclave under an inert atmosphere.

-

Hydrogenation: The autoclave is pressurized with hydrogen gas (typically 100-200 atm) and heated to a specific temperature (e.g., 100-150 °C). The reaction is stirred vigorously for an extended period (24-48 hours).

-

Workup: After cooling and depressurization, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield a mixture of this compound isomers.

An In-depth Technical Guide to Tetradecahydrophenanthrene Isomers: CAS Registry Numbers, Physicochemical Data, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of specific isomers of Tetradecahydrophenanthrene, also known as perhydrophenanthrene. It includes a detailed compilation of their Chemical Abstracts Service (CAS) registry numbers, key physicochemical data, and summaries of experimental protocols for their synthesis and separation. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, stereochemistry, and drug development.

CAS Registry Numbers and Stereochemistry

This compound (C₁₄H₂₄) is a saturated tricyclic hydrocarbon with multiple stereoisomers due to the presence of several chiral centers. The spatial arrangement of hydrogen atoms at the ring junctions defines the specific isomer. The CAS registry numbers for a number of these isomers have been identified and are crucial for unambiguous substance identification in research and regulatory contexts.

Below is a table summarizing the CAS registry numbers for various this compound isomers.

| Stereochemical Descriptor | Common Name/Synonym | CAS Registry Number |

| (4aα, 4bα, 8aβ, 10aβ)- | - | 27389-76-0[1] |

| (4aα, 4bβ, 8aα, 10aα)- | cis-anti-trans-Perhydrophenanthrene | 27389-73-7 |

| (4aα, 4bβ, 8aβ, 10aα)- | - | 27389-74-8 |

| (4aα, 4bβ, 8aα, 10aβ)- | trans,anti,trans-Perhydrophenanthrene | 2108-89-6 |

| (4aα, 4bα, 8aα, 10aβ)- | trans-syn-cis-Perhydrophenanthrene | 27425-35-0[2][3] |

| - | cis,syn,cis-Perhydrophenanthrene | 26634-41-3 |

| Unspecified Isomer Mixture | Perhydrophenanthrene | 5743-97-5 |

Quantitative Physicochemical Data

Thermochemical data, such as the enthalpy of isomerization, provides insight into the relative stabilities of the different stereoisomers. The National Institute of Standards and Technology (NIST) Chemistry WebBook is a key source for such quantitative data.

| Reaction | Enthalpy of Reaction (ΔrH°) | Method | Reference |

| Perhydrophenanthrene, (4aα, 4bβ, 8aα, 10aβ)- = Perhydrophenanthrene, (4aα, 4bβ, 8aα, 10aα)- | 29.8 kJ/mol | Equilibrium Constant (GC) | Honig and Allinger, 1985[4] |

| Perhydrophenanthrene, (4aα, 4bβ, 8aα, 10aβ)- = Perhydrophenanthrene, (4aα, 4bα, 8aβ, 10aβ)- | 95.69 kJ/mol | Equilibrium Constant (GC) | Honig and Allinger, 1985[5] |

Experimental Protocols

The synthesis and separation of specific this compound isomers are critical for their detailed study. The following sections summarize methodologies reported in the scientific literature.

Synthesis via Catalytic Hydrogenation of Phenanthrene

The most common route to this compound isomers is the catalytic hydrogenation of phenanthrene. The choice of catalyst, temperature, and pressure significantly influences the resulting isomer distribution.

General Procedure: The hydrogenation is typically carried out in a high-pressure reactor. Phenanthrene is mixed with a suitable solvent (e.g., decalin) and a catalyst. The reactor is then pressurized with hydrogen and heated to the desired temperature for a specific duration. The product mixture contains various isomers of this compound.

Examples of Reported Conditions:

-

Catalyst: Chrysotile or coal shale catalysts

-

Initial Hydrogen Pressure: 4.0 MPa

-

Temperature: 420 °C

-

Duration: 60 min[6]

-

-

Catalyst: Ni/NiAlOₓ

-

Solvent: Decalin

-

Total Pressure (H₂): 5.0 MPa

-

Temperature: 280 °C

-

-

Catalyst: Ruthenium Nanoparticles

-

Pressure (H₂): 20 bar

-

Temperature: 30 °C

-

Separation and Purification of Isomers

Due to their similar physical properties, the separation of this compound stereoisomers is challenging and typically requires high-resolution chromatographic techniques.

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating volatile isomers. The choice of the stationary phase is crucial for achieving baseline separation.

-

Column Types: High-efficiency capillary columns are generally required. For specific isomer separations, columns with liquid crystalline stationary phases have shown high selectivity.

-

General Principle: The sample is vaporized and transported by an inert carrier gas through the column. The separation is based on the differential partitioning of the isomers between the mobile gas phase and the stationary phase. Isomers with lower boiling points and weaker interactions with the stationary phase elute earlier.

Workflow for Isomer Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis, separation, and characterization of this compound isomers.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific biological activities and associated signaling pathways of unsubstituted this compound isomers. Some derivatives of perhydrophenanthrene have been reported to exhibit androgenic, anti-androgenic, and gonadotropin-inhibitory activities. However, a direct link between the parent this compound isomers and these or other signaling pathways has not been established. Further research is required to elucidate the potential biological roles of these saturated hydrocarbons.

References

Molecular structure and conformation of perhydrophenanthrene

An In-depth Technical Guide to the Molecular Structure and Conformation of Perhydrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, stereoisomerism, and conformational analysis of perhydrophenanthrene. It includes quantitative data from computational and experimental studies, detailed experimental protocols for synthesis and characterization, and insights into its relevance in medicinal chemistry.

Introduction to Perhydrophenanthrene

Perhydrophenanthrene (C₁₄H₂₄) is a saturated tricyclic hydrocarbon derived from the complete hydrogenation of phenanthrene (B1679779).[1] Its rigid, three-dimensional structure makes it a valuable scaffold in stereochemical studies and a core component in various natural products, including steroids and terpenoids. The fusion of three cyclohexane (B81311) rings results in a complex stereochemistry, with six possible diastereomers, each exhibiting unique conformational preferences and thermodynamic stabilities.[1] Understanding the intricate relationship between its structure and energy is crucial for its application in chemical synthesis and drug design.

Molecular Structure and Stereoisomerism

Perhydrophenanthrene possesses four chiral centers, leading to a total of six diastereomeric pairs of enantiomers: trans-anti-trans (tat), trans-syn-cis (tsc), cis-anti-trans (cat), cis-anti-cis (cac), cis-syn-cis (csc), and trans-syn-trans (tst). The nomenclature describes the relative stereochemistry of the ring fusions. The stability of these isomers is primarily dictated by the extent of gauche-butane interactions and other steric strains.

Conformational Analysis

The individual cyclohexane rings in perhydrophenanthrene predominantly adopt a chair conformation to minimize torsional and angle strain. However, in some isomers, such as the trans-syn-trans configuration, the central ring is forced into a higher-energy twist-boat conformation.[1] The relative energies of the stereoisomers have been estimated through computational methods, such as the MM2 force field, which account for these conformational preferences.[1]

The diagram below illustrates the relationship between the different stereoisomers of perhydrophenanthrene.

Quantitative Structural and Energy Data

The precise bond lengths, angles, and relative energies of the perhydrophenanthrene isomers are critical for accurate molecular modeling and understanding their reactivity. This data is primarily derived from X-ray crystallography of derivatives and computational chemistry studies.

Calculated Relative Energies of Stereoisomers

The relative stabilities of the perhydrophenanthrene stereoisomers have been calculated using molecular mechanics (MM2). The trans-anti-trans (tat) isomer is the most stable, serving as the reference point (0.00 kcal/mol).

| Stereoisomer | Calculated Relative Energy (kcal/mol) |

| trans-anti-trans (tat) | 0.00 |

| trans-syn-cis (tsc) | 2.3 |

| cis-anti-trans (cat) | 2.3 |

| cis-anti-cis (cac) | 3.6 |

| trans-syn-trans (tst) | 5.5 |

| cis-syn-cis (csc) | 6.8 |

Data sourced from computational studies using the MM2 force field.[1]

Crystallographic Data of a trans-syn-trans-Perhydrophenanthrene Derivative

X-ray crystallographic analysis of a dibenzoate derivative of trans-syn-trans-perhydrophenanthrene-9,10-diol has provided precise bond lengths and angles for this isomer. The central ring in this isomer adopts a twist-boat conformation.

| Bond/Angle | Experimental Value |

| Average C-C bond length | 1.54 Å |

| Average C-H bond length | 1.09 Å |

| Average C-C-C bond angle | 111.5° |

| Dihedral twist (central ring) | 19.1° |

Data from the crystal structure of a trans-syn-trans-perhydrophenanthrene derivative.[1]

Experimental Protocols

The synthesis and characterization of perhydrophenanthrene isomers require specific experimental procedures.

Synthesis of Perhydrophenanthrene Isomers

A common method for synthesizing a mixture of perhydrophenanthrene isomers is the catalytic hydrogenation of phenanthrene.

Protocol: Catalytic Hydrogenation of Phenanthrene

-

Catalyst Preparation: A platinum(IV) oxide (Adams' catalyst) or Raney nickel catalyst is typically used.[2]

-

Reaction Setup: Phenanthrene is dissolved in a suitable solvent, such as glacial acetic acid or ethanol, in a high-pressure autoclave.

-

Hydrogenation: The catalyst is added to the solution, and the autoclave is purged with hydrogen gas. The reaction is then carried out at elevated temperature and pressure (e.g., 100-150 °C, 100-150 atm H₂).

-

Workup and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated, and the resulting mixture of perhydrophenanthrene isomers is purified by fractional distillation or preparative gas chromatography.

The following diagram outlines the general workflow for the synthesis and characterization of perhydrophenanthrene isomers.

Characterization by ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a powerful tool for distinguishing between the different stereoisomers of perhydrophenanthrene due to their distinct symmetries and chemical environments of the carbon atoms.

Protocol: ¹³C NMR Analysis

-

Sample Preparation: A sample of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The ¹³C NMR spectrum is recorded on a high-field NMR spectrometer. Proton decoupling is used to simplify the spectrum.

-

Spectral Analysis: The chemical shifts of the carbon signals are compared to literature values for known isomers.[3] The number of unique signals provides information about the symmetry of the molecule.

Relevance in Drug Development

The rigid, well-defined three-dimensional structure of the perhydrophenanthrene scaffold makes it an attractive core for the design of new therapeutic agents. Its derivatives have been explored for various medicinal applications.

Perhydrophenanthrene as a Bioactive Scaffold

The perhydrophenanthrene framework is a key structural component of many biologically active natural products, such as steroids. This has inspired the use of this scaffold in medicinal chemistry to create novel molecules with therapeutic potential.

Application in Neurodegenerative Diseases

Recent research has shown that dihydrofuran-fused perhydrophenanthrenes possessing a phenolic hydroxyl group exhibit potent dendritic and axonal regeneration activities.[4] One such derivative demonstrated significant effects on the extension of dendrites and axons in damaged neurons, suggesting its potential as a novel agent for the treatment of Alzheimer's disease.[4] This highlights the utility of the perhydrophenanthrene core in designing molecules that can interact with biological targets in the central nervous system.

Cytotoxic Agents for Cancer Therapy

While not fully saturated, phenanthrene-based analogs, which share the core tricyclic structure, have been developed as potent cytotoxic agents. For example, 9-substituted phenanthrene-based tylophorine (B1682047) analogs have shown significant in vitro anticancer activity against various human tumor cell lines. This indicates that the phenanthrene nucleus, and by extension its saturated perhydro- counterpart, can serve as a template for the development of new anticancer drugs.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Stereochemistry of Perhydrophenanthrene Derivatives - Enlighten Theses [theses.gla.ac.uk]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Synthesis of dihydrofuran-fused perhydrophenanthrenes having a phenolic hydroxyl group as a novel anti-Alzheimer's disease agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of Tetradecahydrophenanthrene in the Geological Record: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecahydrophenanthrene, also known as perhydrophenanthrene, is a fully saturated polycyclic hydrocarbon that serves as a molecular fossil within geological samples. Its presence and distribution in crude oils, source rocks, and sediments provide valuable insights into the thermal maturity, depositional environment, and alteration processes of organic matter. This technical guide delves into the natural occurrence of this compound, presenting available quantitative data, detailing the analytical methodologies for its detection, and exploring its geochemical significance.

Geochemical Significance and Natural Occurrence

Perhydrophenanthrene is a saturated derivative of phenanthrene (B1679779), a common polycyclic aromatic hydrocarbon (PAH) found in geological materials.[1][2] The transformation from the aromatic phenanthrene to the saturated perhydrophenanthrene is a result of hydrogenation reactions that occur during diagenesis and catagenesis over geological timescales.[3] The extent of this conversion is often linked to the thermal maturity of the source rock and the catalytic activity of minerals present in the subsurface.[4]

While the presence of perhydrophenanthrene is an indicator of mature petroleum systems, specific quantitative data on its concentration in various geological settings is not extensively documented in publicly available literature. It is typically analyzed as part of the saturated hydrocarbon fraction in broader biomarker studies.[1][5]

Data Presentation: Quantitative Analysis

Comprehensive quantitative data for this compound in geological samples is sparse. Most analyses focus on broader compound classes or specific biomarker ratios. However, the analytical techniques described in the following section are capable of generating such data. For the purpose of this guide, a representative table structure for presenting such data is provided below. Researchers obtaining quantitative results are encouraged to populate similar tables to facilitate comparative studies.

| Geological Sample ID | Location/Basin | Formation | Sample Type | This compound Concentration (µg/g of rock or ng/g of oil) | Isomer Distribution (if determined) | Reference |

| Example: | Example: | Example: | Example: | Example: | Example: | Example: |

Note: This table is a template. As of the last update, specific, publicly available quantitative data for this compound concentrations in geological samples remains limited.

Experimental Protocols

The analysis of this compound in geological samples involves several key steps, from sample preparation to instrumental analysis. The following protocols are generalized from standard biomarker analysis procedures and can be adapted for the specific quantification of perhydrophenanthrene.

Sample Preparation and Extraction

-

Sample Grinding: Solid geological samples such as source rocks and sediments are first cleaned to remove contaminants and then crushed and ground to a fine powder (typically <100 mesh) to increase the surface area for efficient solvent extraction.

-

Soxhlet Extraction: The powdered sample is placed in a Soxhlet extractor and extracted with an organic solvent or a mixture of solvents (e.g., dichloromethane/methanol) for 24-72 hours. This process isolates the bitumen, which contains the soluble organic matter, including this compound.

-

Fractionation: The extracted bitumen is then fractionated into different compound classes. This is commonly achieved using column chromatography with silica (B1680970) gel and alumina. The sample is loaded onto the column and eluted with solvents of increasing polarity.

-

The saturated hydrocarbon fraction , which contains perhydrophenanthrene, is eluted first with a non-polar solvent like n-hexane.

-

The aromatic hydrocarbon fraction is subsequently eluted with a solvent of intermediate polarity (e.g., hexane/dichloromethane mixture).

-

Finally, the polar (NSO) fraction (containing nitrogen, sulfur, and oxygen compounds) is eluted with a polar solvent like methanol.

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The saturated hydrocarbon fraction is analyzed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1][5]

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5MS, HP-5MS) is typically used for the separation of hydrocarbons.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.[6]

-

Injector: A split/splitless injector is commonly used. For trace analysis, splitless injection is preferred to maximize the amount of sample reaching the column.

-

Oven Temperature Program: A programmed temperature ramp is used to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a final temperature of around 300-320°C.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating mass spectra of the eluted compounds.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used. For higher resolution and more detailed structural information, time-of-flight (TOF) or triple quadrupole (MS/MS) analyzers can be employed.[5]

-

Data Acquisition: The MS can be operated in two modes:

-

Full Scan Mode: The entire mass range is scanned to obtain a full mass spectrum for each compound, which is useful for identification.

-

Selected Ion Monitoring (SIM) Mode: The MS is set to detect only specific ions characteristic of the target analyte (perhydrophenanthrene). This mode significantly increases sensitivity and is ideal for quantification. For perhydrophenanthrene (C14H24, molecular weight 192.34), characteristic fragment ions would be selected for monitoring.

-

-

Visualizations

Diagenetic Pathway of Phenanthrene to Perhydrophenanthrene

The transformation of phenanthrene to perhydrophenanthrene is a stepwise hydrogenation process that occurs under geological conditions. The following diagram illustrates a simplified conceptual pathway.

Experimental Workflow for Perhydrophenanthrene Analysis

The following diagram outlines the key steps in the analytical workflow for determining the presence and quantity of perhydrophenanthrene in geological samples.

Conclusion

This compound is a significant, albeit often under-reported, biomarker in petroleum geochemistry. Its presence is indicative of mature organic matter that has undergone substantial hydrogenation. While specific quantitative data remains elusive in readily accessible literature, the analytical protocols for its extraction and quantification are well-established within the broader framework of saturated hydrocarbon analysis. Further research focusing on the systematic quantification of perhydrophenanthrene across a range of geological settings would greatly enhance its utility as a precise geochemical indicator. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers to pursue such investigations.

References

- 1. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Catalytic Hydrogenation of Post-Mature Hydrocarbon Source Rocks Under Deep-Derived Fluids: An Example of Early Cambrian Yurtus Formation, Tarim Basin, NW China [frontiersin.org]

- 4. The Catalytic Hydrogenation of Phenanthrene: The Impact of Chrysotile and Coal Shale Catalysts [mdpi.com]

- 5. waters.com [waters.com]

- 6. agilent.com [agilent.com]

The Perhydrophenanthrene Core: A Technical Guide to its Structural Relationship with Steroidal Backbones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetracyclic ring system of perhydrophenanthrene is the fundamental architectural blueprint upon which the vast and functionally diverse class of steroid molecules is built. Understanding the intricate structural and stereochemical relationship between the parent perhydrophenanthrene nucleus and the myriad of steroidal backbones is paramount for the rational design and development of novel therapeutics that target steroid-mediated pathways. This in-depth technical guide provides a comprehensive analysis of this relationship, presenting comparative quantitative data, detailed experimental protocols for structural elucidation, and visual representations of key structural and functional pathways.

The Core Structural Framework: From Perhydrophenanthrene to Steroids

The structural foundation of all steroids is a saturated tetracyclic hydrocarbon known as gonane, which is systematically named cyclopentanoperhydrophenanthrene.[1][2] This core structure consists of three fused six-membered rings (A, B, and C) and one five-membered ring (D). The perhydrophenanthrene moiety comprises rings A, B, and C. The fusion of the cyclopentane (B165970) ring (D) to this tricyclic system introduces the characteristic steroid nucleus.

The remarkable diversity of steroids arises from variations in the stereochemistry of the ring junctions, the presence of methyl groups at C-10 and C-13, and the nature of the side chain at C-17.[3] The parent tetracyclic hydrocarbon without any methyl groups at C-10 and C-13 is called gonane. The addition of a methyl group at C-13 gives estranes, and the further addition of a methyl group at C-10 leads to androstanes. The attachment of a two-carbon side chain at C-17 of androstane (B1237026) yields pregnanes, and a more complex side chain results in cholestanes.[4]

Stereochemistry: The Basis of Biological Specificity

The three-dimensional shape of the steroid nucleus is critical for its biological activity and is dictated by the stereochemistry at the various ring junctions.[3] The fusion between the rings can be either cis or trans. In most naturally occurring steroids, the B/C and C/D ring junctions are trans, providing a relatively rigid and planar structure. The A/B ring junction, however, can be either cis (as in 5β-steroids) or trans (as in 5α-steroids), leading to a significant bend in the molecule in the case of the cis fusion.[4]

The various isomers of perhydrophenanthrene also exhibit distinct conformational preferences. For instance, the trans-syn-trans isomer of perhydrophenanthrene has its central ring in a boat conformation.[5] The conformational energies of the different perhydrophenanthrene isomers have been calculated, providing insight into their relative stabilities.[1]

Quantitative Structural Comparison

Table 1: Calculated Conformational Energies of Perhydrophenanthrene Isomers

| Isomer | Calculated Energy (kcal/mol) |

| trans,anti,trans | 0.00 |

| trans,syn,cis | 1.45 |

| cis,anti,cis | 2.15 |

| cis,syn,cis | 4.90 |

| trans,anti,cis | 2.60 |

| cis,anti,trans | 2.50 |

| Data from computational studies on perhydrophenanthrene conformers.[1] |

Table 2: Representative Bond Lengths and Angles for a Steroidal Backbone (5α-cholestan-3-one derivative)

| Bond | Length (Å) | Angle | Angle (°) |

| C1-C2 | 1.535 | C1-C2-C3 | 111.9 |

| C2-C3 | 1.508 | C2-C3-C4 | 111.2 |

| C3-C4 | 1.503 | C3-C4-C5 | 111.4 |

| C4-C5 | 1.533 | C4-C5-C10 | 113.1 |

| C5-C10 | 1.545 | C5-C10-C1 | 108.6 |

| C1-C10 | 1.542 | C1-C10-C9 | 109.1 |

| C9-C10 | 1.551 | C5-C10-C9 | 109.4 |

| C8-C9 | 1.544 | C10-C9-C11 | 112.4 |

| C9-C11 | 1.538 | C8-C9-C11 | 112.1 |

| C13-C17 | 1.543 | C13-C14-C15 | 104.2 |

| C14-C15 | 1.532 | C14-C15-C16 | 103.1 |

| C15-C16 | 1.547 | C15-C16-C17 | 105.8 |

| C16-C17 | 1.548 | C13-C17-C16 | 104.5 |

| Data derived from X-ray crystallographic analysis of a 3β,6β-Diacetoxy-5α-cholestan-5-ol.[6] Note that these values are for a substituted cholestane (B1235564) and may vary slightly in the unsubstituted backbone. |

Experimental Protocols for Structural Elucidation

The determination of the precise three-dimensional structure of steroids relies heavily on two primary analytical techniques: single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction (SC-XRD) Protocol for Steroids

SC-XRD provides unambiguous determination of the atomic arrangement in the solid state, yielding precise bond lengths, bond angles, and the absolute configuration.

3.1.1. Crystal Growth

-

Solvent Selection: Screen a variety of solvents (e.g., acetone, ethanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable system where the steroid has moderate solubility.

-

Crystallization Method:

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the steroid in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: Place a small vial containing the concentrated steroid solution inside a larger, sealed container that has a reservoir of a more volatile "anti-solvent" in which the steroid is poorly soluble. The anti-solvent vapor will slowly diffuse into the steroid solution, reducing its solubility and promoting crystal growth.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

-

-

Crystal Selection and Mounting:

-

Carefully select a single, well-formed crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible defects under a microscope.

-

Mount the selected crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) or a suitable adhesive.

-

3.1.2. Data Collection

-

Instrument Setup: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Crystal Centering: Carefully center the crystal in the X-ray beam.

-

Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

3.1.3. Structure Solution and Refinement

-

Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties. Apply corrections for factors such as Lorentz-polarization effects and absorption.

-

Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the non-hydrogen atoms.

-

Structure Refinement: Refine the atomic coordinates, and anisotropic displacement parameters against the experimental data using full-matrix least-squares methods.

-

Hydrogen Atom Placement: Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.

-

Validation: Assess the quality of the final structural model using metrics such as R-factors, goodness-of-fit, and analysis of the residual electron density map.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Steroid Structural Analysis

NMR spectroscopy is a powerful tool for determining the structure of steroids in solution, providing information about the connectivity of atoms and their spatial relationships.

3.2.1. Sample Preparation

-

Dissolve 5-10 mg of the steroid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved and free of any particulate matter.

3.2.2. Data Acquisition A comprehensive set of 1D and 2D NMR experiments should be acquired on a high-field NMR spectrometer (≥ 500 MHz is recommended for better resolution of complex steroid spectra).

-

1D ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling patterns of the hydrogen atoms.

-

1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals scalar coupling correlations between protons, typically those separated by two or three bonds, helping to establish the spin systems within the steroid rings and side chain.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of carbon resonances.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space correlations between protons that are close to each other, providing critical information about the stereochemistry and conformation of the steroid.

3.2.3. Data Processing and Analysis

-

Process the acquired data using appropriate software (e.g., MestReNova, TopSpin, VnmrJ). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the coupling constants (J-values) in the ¹H spectrum to gain information about the dihedral angles between coupled protons, which is particularly useful for determining the conformation of the rings.

-

Systematically analyze the 2D spectra to assign all ¹H and ¹³C resonances and to piece together the complete structure and stereochemistry of the steroid.

Visualizing Key Relationships and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental structural relationships and a key biological pathway involving steroids.

Caption: Hierarchical relationship from perhydrophenanthrene to major steroid classes.

Caption: Simplified overview of the steroid biosynthesis pathway.

Caption: General experimental workflow for steroid structural characterization.

Caption: A diagram of the classical genomic signaling pathway for steroid hormones.

Conclusion

The perhydrophenanthrene framework is the conserved structural heart of all steroids. A deep appreciation of the subtle yet significant variations in stereochemistry and substitution that distinguish different steroidal backbones is essential for medicinal chemists and pharmacologists. The methodologies outlined in this guide provide a robust framework for the detailed structural characterization of both known and novel steroid molecules, which is a critical step in the journey of drug discovery and development. The continued application of these techniques will undoubtedly lead to a more profound understanding of steroid function and the creation of more effective and selective therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gonane - Wikipedia [en.wikipedia.org]

- 3. Steroid - Numbering, Nomenclature, System | Britannica [britannica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]

- 6. Exploration of Binding Affinities of a 3β,6β-Diacetoxy-5α-cholestan-5-ol with Human Serum Albumin: Insights from Synthesis, Characterization, Crystal Structure, Antioxidant and Molecular Docking [mdpi.com]

An In-depth Technical Guide to the Thermodynamic Stability Analysis of Perhydrophenanthrene Conformers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhydrophenanthrene, the fully saturated tetracyclic hydrocarbon derivative of phenanthrene, presents a complex stereochemical landscape. Its rigid, fused ring system gives rise to a multitude of diastereomers and conformers, each with distinct thermodynamic stabilities. Understanding the relative energies and interconversion pathways of these conformers is of paramount importance in various fields, including natural product synthesis, medicinal chemistry, and materials science. The conformational preferences of the perhydrophenanthrene core can significantly influence the biological activity of steroids and other natural products, as well as the physical properties of novel materials. This technical guide provides a comprehensive overview of the methods used to analyze the thermodynamic stability of perhydrophenanthrene conformers, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Conformational Isomers of Perhydrophenanthrene

The stereochemistry of perhydrophenanthrene is defined by the relative orientations of the hydrogen atoms at the four bridgehead carbons. This leads to several diastereomers, with the most commonly studied being the trans-anti-trans, cis-anti-trans, trans-syn-trans, and cis-syn-cis isomers. Each of these diastereomers can, in turn, exist in various conformations, primarily involving chair and boat forms of the constituent cyclohexane (B81311) rings. The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects, including gauche-butane interactions and 1,3-diaxial interactions.

Data Presentation: Thermodynamic Stability of Perhydrophenanthrene Conformers

The relative thermodynamic stabilities of perhydrophenanthrene stereoisomers can be determined through a combination of experimental techniques and computational modeling. The following table summarizes the available quantitative data on the heat of isomerization for select perhydrophenanthrene isomers. This data provides insight into the relative enthalpy of these molecules.

| Isomerization Reaction | ΔH° (kJ/mol) | Method | Reference |

| Perhydrophenanthrene, (4aα, 4bβ, 8aα, 10aβ)- ⇌ Perhydrophenanthrene, (4aα, 4bα, 8aβ, 10aβ)- | 95.69 | Gas Chromatography (GC) | Honig and Allinger, 1985[1] |

| Perhydrophenanthrene, (4aα, 4bβ, 8aα, 10aβ)- ⇌ Perhydrophenanthrene, (4aα, 4bβ, 8aα, 10aα)- | 29.8 | Gas Chromatography (GC) | Honig and Allinger, 1985[2] |

| trans-anti-trans-Perhydrophenanthrene vs. trans-syn-trans-Perhydrophenanthrene | ~23.8 (5.7 kcal/mol) more stable | Conformational Analysis (Implied) | Chegg.com[3] |

Note: The data from Honig and Allinger, 1985, refers to the enthalpy of reaction for the isomerization between specific stereoisomers, providing a direct measure of their relative thermodynamic stability. The value from Chegg.com is an approximate energy difference based on conformational analysis.

Experimental and Computational Protocols

A multi-faceted approach combining computational chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography is essential for a thorough thermodynamic stability analysis of perhydrophenanthrene conformers.

Computational Chemistry Protocol: Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for predicting the geometries and relative energies of different conformers.

Objective: To determine the optimized geometries and relative Gibbs free energies of perhydrophenanthrene conformers.

Methodology:

-

Initial Structure Generation: Generate initial 3D structures of the desired perhydrophenanthrene stereoisomers (e.g., trans-anti-trans, cis-syn-trans) using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers for each stereoisomer. This can be achieved using molecular mechanics force fields like MMFF94.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step minimizes the energy of the structure to find a stable conformation.

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

-

Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each conformer at a standard temperature (e.g., 298.15 K) using the following equation: G = E_electronic + ZPVE + H_trans + H_rot + H_vib - TS_vib

-

Relative Energy Calculation: Determine the relative stability of the conformers by calculating the difference in their Gibbs free energies (ΔG) with respect to the most stable conformer.

Experimental Protocol: 2D NMR Spectroscopy (NOESY/ROESY)

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for determining the through-space proximity of protons, which provides direct evidence for the conformation of a molecule in solution.[4][5][6]

Objective: To elucidate the solution-phase conformation of a synthesized perhydrophenanthrene derivative.

Methodology:

-

Sample Preparation: Dissolve a purified sample of the perhydrophenanthrene derivative in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-10 mg/mL. Remove dissolved oxygen by bubbling an inert gas (e.g., argon) through the solution to enhance the NOE effect.

-

NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.

-

Set up a 2D NOESY or ROESY experiment on the NMR spectrometer. Key parameters to optimize include the mixing time (τm), which is crucial for the observation of NOE cross-peaks. For small molecules like perhydrophenanthrene, a mixing time in the range of 300-800 ms (B15284909) is typically used.

-

-

Data Processing and Analysis:

-

Process the acquired 2D data using appropriate software to obtain the NOESY/ROESY spectrum.

-

Identify cross-peaks in the spectrum, which indicate that the corresponding protons are close in space (typically < 5 Å).

-

Correlate the observed NOEs with interproton distances in the computationally modeled conformers. The presence or absence of specific NOEs can provide strong evidence to support a particular conformation. For instance, a strong NOE between two axial protons on the same face of a cyclohexane ring would confirm their spatial proximity.

-

Experimental Protocol: X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.

Objective: To determine the solid-state conformation of a crystalline perhydrophenanthrene derivative.

Methodology:

-

Crystal Growth: Grow single crystals of the perhydrophenanthrene derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various crystallization conditions. Common techniques include:

-

Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Dissolve the compound in a "good" solvent and place it in a sealed container with a "poor" solvent. The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[7]

-

Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly.

-

-

X-ray Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

-

Refine the atomic coordinates and thermal parameters of the model against the experimental data to obtain the final, high-resolution crystal structure.

-

-

Conformational Analysis: Analyze the refined crystal structure to determine the precise bond lengths, bond angles, and torsion angles, which define the conformation of the perhydrophenanthrene core in the solid state.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks for the analysis of perhydrophenanthrene conformers.

Conclusion

The thermodynamic stability analysis of perhydrophenanthrene conformers is a complex but critical endeavor for advancing our understanding of stereochemistry and its impact on molecular properties and function. A synergistic approach that integrates computational modeling with experimental techniques such as NMR spectroscopy and X-ray crystallography is essential for a comprehensive analysis. The quantitative data on relative energies, coupled with detailed structural information, provides a robust framework for predicting and interpreting the behavior of molecules containing the perhydrophenanthrene scaffold. This knowledge is invaluable for the rational design of new pharmaceuticals, the synthesis of complex natural products, and the development of novel organic materials with tailored properties.

References

- 1. Perhydrophenanthrene, (4aα, 4bα, 8aβ, 10a.beta)- [webbook.nist.gov]

- 2. Perhydrophenanthrene, (4aα, 4bβ, 8aα, 10a.alpha)- [webbook.nist.gov]

- 3. Solved Use conformational analysis to explain why | Chegg.com [chegg.com]

- 4. acdlabs.com [acdlabs.com]

- 5. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 6. NOESY and EXSY [chem.ch.huji.ac.il]

- 7. Single-crystal growth of organic semiconductors | MRS Bulletin | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the IUPAC Nomenclature of Tetradecahydrophenanthrene and its Derivatives

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for tetradecahydrophenanthrene, also known as perhydrophenanthrene, and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the systematic naming conventions for this complex saturated polycyclic scaffold.

Core IUPAC Nomenclature of the Parent Hydride

The systematic naming of saturated polycyclic ring systems like this compound is based on the parent aromatic hydrocarbon, with modifications to indicate the level of saturation.

1.1. Parent Aromatic System: Phenanthrene (B1679779)

The foundation of the name is the aromatic polycyclic hydrocarbon phenanthrene, which consists of three fused benzene (B151609) rings in an angular arrangement.[1] According to IUPAC rules, phenanthrene retains its traditional numbering system, which is an exception to the systematic numbering of fused ring systems.[2][3][4] This numbering is crucial as it is carried over to its hydrogenated derivatives.

1.2. Indication of Saturation

The prefix "tetradecahydro-" indicates the addition of fourteen hydrogen atoms to the phenanthrene structure, resulting in a fully saturated (perhydrogenated) ring system. The complete, unambiguous IUPAC name for the parent saturated compound is 1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene .[5] This name explicitly locatesthe fourteen added hydrogen atoms. A common synonym for this compound is perhydrophenanthrene .[6]

The numbering of the perhydrophenanthrene skeleton, according to IUPAC recommendations, is as follows:

Caption: IUPAC numbering for the perhydrophenanthrene ring system.

Stereochemistry

Perhydrophenanthrene has six stereogenic centers (at positions 4a, 4b, 8a, 10a, and the two carbons where the rings fuse), leading to a number of possible stereoisomers.[6][7][8][9] The relative stereochemistry of the ring junctions is described using cis/trans and syn/anti notation.

-

cis or trans : Describes the relative orientation of the two hydrogen atoms at a ring junction.

-

syn or anti : Describes the relative orientation of the outer rings with respect to the central ring.

For example, stereoisomers such as cis,syn,cis-perhydrophenanthrene and trans,anti,trans-perhydrophenanthrene have been identified.[5][6][8] A more precise method uses the Cahn-Ingold-Prelog priority rules to assign R/S descriptors to each chiral center, or α/β notation to indicate the orientation of substituents relative to the plane of the ring system. For instance, the full IUPAC name for a specific stereoisomer is (4aR,4bR,8aS,10aS)-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene.[10]

Caption: Logical relationships of stereochemical descriptors in perhydrophenanthrene.

Nomenclature of Derivatives

The naming of substituted tetradecahydrophenanthrenes follows standard IUPAC rules for substitutive nomenclature.[11][12]

-

Identify the Parent Hydride : The parent is this compound.

-

Identify and Name Substituents : Standard IUPAC names are used for all substituent groups (e.g., methyl, hydroxy, oxo).

-

Number the Parent Chain : Use the established numbering of the perhydrophenanthrene ring system to assign locants to each substituent.

-

Assemble the Name : List substituents in alphabetical order, preceded by their locants. The stereochemistry of each substituent and ring junction should be specified at the beginning of the name.

Example : A methyl group at position 1 would be named 1-methyl-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene .[13]

Data Presentation

The following tables summarize key quantitative data for the parent this compound molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₄ | [6][14] |

| Molecular Weight | 192.34 g/mol | [5][6] |

| Density | 0.914 g/cm³ | [14][15] |

| Boiling Point | 273.7 °C at 760 mmHg | [14][15] |

| Melting Point | -3 °C | [14] |

| Flash Point | 105.1 °C | [14][15] |

| Refractive Index | 1.5011 | [14] |

| LogP | 4.393 | [14] |

Table 2: Identified Stereoisomers of Perhydrophenanthrene

| Trivial Name/Descriptor | IUPAC Stereochemical Descriptor | CAS Registry Number | Reference |

| cis,syn,cis-Perhydrophenanthrene | (4aα, 4bβ, 8aα, 10aβ)- | 26634-41-3 | [6][8] |

| cis-anti-trans-Perhydrophenanthrene | (4aα, 4bβ, 8aα, 10aα)- | 27389-73-7 | [16][17] |

| trans-syn-cis-Perhydrophenanthrene | (4aR,4bS,8aR,10aR)- | Not specified | [18] |

| trans-anti-trans-Perhydrophenanthrene | (4aR,4bR,8aS,10aS)- | Not specified | [10] |

| - | (4aα, 4bα, 8aβ, 10aβ)- | 27389-76-0 | [7] |

| - | (4aα, 4bα, 8aα, 10aβ)- | 27425-35-0 | [9] |

Experimental Protocols

The synthesis of perhydrophenanthrene and its derivatives often involves the hydrogenation of partially saturated or aromatic precursors. Below is a generalized protocol based on synthetic strategies reported in the literature.

Protocol: Catalytic Hydrogenation of Octahydrophenanthrene to this compound

This protocol describes a general procedure for the complete saturation of an octahydrophenanthrene intermediate, which can be a key step in the synthesis of the perhydrophenanthrene core.

Materials:

-

1,2,3,4,5,6,7,8-Octahydrophenanthrene

-

Solvent (e.g., ethanol, acetic acid, or 2,2,2-trifluoroethanol)

-

Catalyst (e.g., Nickel, Platinum(II) chloride, or Palladium on carbon)

-

Hydrogen gas (H₂)

-

Pressurized reaction vessel (autoclave)

Procedure:

-

Reaction Setup : In a high-pressure autoclave, dissolve the octahydrophenanthrene substrate in a suitable solvent (e.g., ethanol).

-

Catalyst Addition : Add the hydrogenation catalyst (e.g., 5-10 mol% of a nickel or platinum-based catalyst) to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Hydrogenation : Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 750-3750 Torr).[14]

-

Reaction Conditions : Heat the mixture to the target temperature (e.g., 60-225 °C) with vigorous stirring.[14] Monitor the reaction progress by observing the drop in hydrogen pressure or by analytical techniques like GC-MS. The reaction may take several hours to reach completion.[14]

-

Workup : After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

-

Purification : Filter the reaction mixture through a pad of celite or a similar filtering agent to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Isolation : Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound product.

-

Characterization : Further purify the product if necessary using techniques such as column chromatography or distillation. Confirm the structure and stereochemistry of the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Caption: A generalized experimental workflow for the synthesis of perhydrophenanthrene.

Biological Relevance

Derivatives of phenanthrene are found in nature and have been studied for a range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiallergic properties.[19] The rigid, three-dimensional scaffold of the perhydrophenanthrene core makes it an attractive framework for the design of novel therapeutic agents, for instance as glucocorticoid receptor agonists.[14] A precise and universally understood nomenclature is therefore indispensable for communicating research findings and ensuring the reproducibility of synthetic and biological studies in this important class of molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Provide a systematic nomenclature for the following polycyclic aromatic c.. [askfilo.com]

- 3. organic chemistry - What is correct cyclopenta[a]phenanthrene numbering? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. govinfo.gov [govinfo.gov]

- 5. Phenanthrene, tetradecahydro- | C14H24 | CID 21971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenanthrene, tetradecahydro- [webbook.nist.gov]

- 7. Perhydrophenanthrene, (4aα, 4bα, 8aβ, 10a.beta)- [webbook.nist.gov]

- 8. cis,syn,cis-Perhydrophenanthrene [webbook.nist.gov]

- 9. Perhydrophenanthrene, (4aα, 4bα, 8aα, 10aβ)- [webbook.nist.gov]

- 10. (4aR,4bR,8aS,10aS)-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene | C14H24 | CID 12795907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 12. IUPAC Rules [chem.uiuc.edu]

- 13. Tetradecahydro-1-methylphenanthrene | C15H26 | CID 609802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. lookchem.com [lookchem.com]

- 15. Phenanthrene,tetradecahydro- | CAS#:5743-97-5 | Chemsrc [chemsrc.com]

- 16. Perhydrophenanthrene, (4aα, 4bβ, 8aα, 10a.alpha)- [webbook.nist.gov]

- 17. Perhydrophenanthrene, (4aα, 4bβ, 8aα, 10a.alpha)- [webbook.nist.gov]

- 18. trans-Syn-cis-perhydrophenanthrene | C14H24 | CID 12795909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental physical properties of Tetradecahydrophenanthrene (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimentally determined physical properties of tetradecahydrophenanthrene, with a specific focus on its melting and boiling points. This compound, also known as perhydrophenanthrene, is a saturated tetracyclic hydrocarbon with multiple stereoisomers. The spatial arrangement of its hydrogen atoms significantly influences its physical characteristics, making a detailed isomeric analysis crucial for its application in research and development.

Quantitative Data on Physical Properties

The melting and boiling points of various this compound stereoisomers are summarized in the table below. These values have been compiled from various experimental determinations reported in the scientific literature.

| Stereoisomer Configuration | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| cis-syn-cis | 26634-41-3 | Not available | Not available |

| cis-anti-trans | 27389-73-7 | Not available | Not available |

| trans-syn-cis | Not available | Not available | Not available |

| trans-anti-trans | 2108-89-6 | Not available | Not available |

| (4aα, 4bβ, 8aα, 10aβ) | 2108-89-6 | Not available | Not available |

| (4aα, 4bβ, 8aβ, 10aα) | 27389-74-8 | Not available | Not available |

| (4aα, 4bα, 8aβ, 10aβ) | 27389-76-0 | Not available | Not available |

| (4aα, 4bα, 8aα, 10aβ) | 27425-35-0 | Not available | Not available |

Note: "Not available" indicates that specific experimentally determined values for these isomers were not found in the surveyed literature. The study of perhydrophenanthrene isomers has been extensive, and further data may exist in specialized chemical literature.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the melting and boiling points of organic compounds like this compound. While the specific parameters used in the original cited studies may vary, these protocols represent standard and widely accepted laboratory practices.

Melting Point Determination